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Compound of Interest

Compound Name: Octodrine

Cat. No.: B057570

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparative analysis of octodrine, also known as
dimethylhexylamine (DMHA), and 1,3-dimethylamylamine (DMAA). Both are sympathomimetic
stimulants that have been ingredients in dietary supplements, particularly those marketed for
athletic performance and weight loss.[1][2] This analysis focuses on their pharmacological
mechanisms, physiological effects, and toxicological profiles, supported by available
experimental data.

Executive Summary

Octodrine and DMAA are structurally similar aliphatic amines that exert their effects primarily
through interaction with the sympathetic nervous system.[2][3] Both were initially developed for
medicinal purposes, such as nasal decongestion, before being largely withdrawn from
approved medical use.[4][5] Their re-emergence in dietary supplements has raised significant
safety concerns, leading to regulatory actions by agencies like the U.S. Food and Drug
Administration (FDA).[6][7] While DMAA has been more extensively studied, significant data
gaps remain for both compounds, particularly concerning long-term safety and direct
comparative pharmacology in humans.[5][8]

Pharmacological Profile

The primary mechanism of action for both octodrine and DMAA is their sympathomimetic
effect, mimicking the actions of endogenous catecholamines like norepinephrine.[1][2] This
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leads to vasoconstriction, an increase in blood pressure, and central nervous system
stimulation.[4][5]

Mechanism of Action:

e Octodrine (DMHA): Described as a central nervous system stimulant that increases the
uptake of dopamine and noradrenaline.[2][5][9] It is also characterized as an a-adrenergic
agonist.[5] Animal studies suggest it can increase cardiac rate and myocardial contractility.[2]

 DMAA: Functions as a competitive inhibitor of the norepinephrine transporter (NET) and, to a
lesser extent, the dopamine transporter (DAT).[10] This inhibition leads to increased levels of
these neurotransmitters in the synaptic cleft. Recent studies show DMAA binds to the S1
substrate binding site on the DAT, inducing conformational changes similar to amphetamine.
[10][11] It has a greater preference for NET over DAT compared to d-amphetamine.[10]

Quantitative Pharmacological Data

Directly comparative quantitative data is scarce. The following table summarizes key values
extracted from separate studies.
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DMAA (1,3-
Parameter Octodrine (DMHA) Dimethylamylamin Source
e)
a-adrenergic agonist; Competitive inhibitor
Receptor/Transporter ) )
) increases dopamine &  of NET (IC50: 0.41 [5][10]
Interaction )
noradrenaline uptake uM) and DAT
Binding affinity to S1
o site: -4.3 0.5
o o Not explicitly
Binding Affinity (DAT) N kcal/mol (vs. d- [10]
quantified )
amphetamine: -5.5 +
0.3 kcal/mol)
o o Terminal half-life: 8.45
Pharmacokinetics Heptaminol is an
) ) + 1.88 hours (for a 25 [6][12]
(Human) active metabolite.
mg dose)
Oral clearance: 20.02
=5 L/h (for a 25 mg [12]

dose)

Detectable in urine for
up to 105 hours post- [1]

administration.

Physiological and Toxicological Comparison

Both compounds can elicit significant cardiovascular and neurological effects. The adverse
events associated with DMAA are more extensively documented due to its wider use and
subsequent regulatory scrutiny.[7][13]
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Effect Category

Octodrine (DMHA)

DMAA (1,3-
Dimethylamylamin Source

e)

Cardiovascular Effects

Increased blood
pressure and cardiac
output in animals.[6]
Reported side effects
include hypertension

and rapid heartbeat.

[2]15]

Dose-dependent
elevation in blood
pressure.[1]A 75 mg
dose can increase
mean blood pressure
by 16 mmHg.[1]
Associated with

[LIE2][A15] 61 4][15]

tachycardia,
myocardial infarction,
and cardiac arrest.[4]
[14][15]

Central nervous
system stimulant.[2]
Effects may include

euphoria, alertness,

Stimulant effects
similar to
amphetamine.[13]
Can fully substitute for

cocaine in drug

Neurological/CNS i ) o .
Effect and increased pain discrimination studies [21[4]115][13]
ects
threshold.[5] Reported  in rats.[4] Associated
adverse effects with agitation,
include mood swings, dizziness, headache,
anxiety, and tremor.[5]  and hemorrhagic
stroke.[4]
Data not readily ]
o ) ] IV LD50 (mice): 39
Toxicity (LD50) available in recent [7]
. mg/kg
literature.
IV LD50 (rats): 72.5
[7]
mg/kg
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Banned from dietary
Considered an unsafe
supplements;
considered an illegal [61171113]
ingredient by the FDA.

[71013]

Regulatory Status food additive; not legal
(U.s) for use in dietary

supplements.[6]

Visualized Data and Protocols
Chemical Structures

The structural similarity between the two molecules is a key determinant of their comparable
sympathomimetic activity.

Octodrine (2-amino-6-methylheptane) DMAA (1,3-dimethylamylamine)

Click to download full resolution via product page

Caption: Chemical structures of Octodrine and DMAA.

Signaling Pathway: Sympathomimetic Action

Both compounds act as indirect sympathomimetics by increasing the concentration of
norepinephrine (NE) in the synaptic cleft, which then acts on postsynaptic adrenergic
receptors.
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Caption: Mechanism of sympathomimetic stimulants on a neuron.

Experimental Protocols

Detailed experimental data from head-to-head trials is limited. The methodologies below are
generalized from studies investigating the pharmacological properties of DMAA.

Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is based on methodologies used to determine how DMAA interacts with the
dopamine transporter.[11]
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e Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human
dopamine transporter (hDAT) are cultured in appropriate media (e.g., DMEM supplemented
with 10% FBS and geneticin for selection).

o Assay Preparation: Cells are plated in 96-well plates and grown to confluence. On the day of
the assay, growth media is removed, and cells are washed with Krebs-Ringer-HEPES (KRH)
buffer.

« Inhibition Assay:

o Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of
the test compound (DMAA) or a known inhibitor (e.g., cocaine) in KRH buffer.

o A mixture of [3H]dopamine (radioligand) and unlabeled dopamine is added to each well to
initiate the uptake reaction.

o The reaction is allowed to proceed for a specified time (e.g., 5-10 minutes) at room
temperature.

e Termination and Measurement:

o Uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer to
remove extracellular radioligand.

o Cells are lysed using a scintillation cocktail or lysis buffer.

o The radioactivity within the cells, representing the amount of [3H]dopamine taken up, is
measured using a liquid scintillation counter.

o Data Analysis: Non-specific uptake is determined in the presence of a high concentration of
a potent DAT inhibitor (e.g., nomifensine). Specific uptake is calculated by subtracting non-
specific uptake from total uptake. IC50 values (the concentration of the compound that
inhibits 50% of specific uptake) are determined by non-linear regression analysis.

Protocol 2: In Vivo Cardiovascular Assessment in Animal Models
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This protocol describes a general procedure for evaluating the effects of these stimulants on
blood pressure and heart rate, as performed in early animal studies.[4]

» Animal Model: Anesthetized dogs or cats are commonly used. Anesthesia is induced and
maintained with an appropriate agent (e.g., pentobarbital).

» Surgical Preparation:
o The trachea is cannulated to ensure a patent airway.

o The femoral artery is cannulated and connected to a pressure transducer to continuously
monitor arterial blood pressure.

o The femoral vein is cannulated for intravenous administration of the test compounds.
o Heart rate is derived from the blood pressure waveform or via ECG electrodes.
e Drug Administration:
o Abaseline period of stable heart rate and blood pressure is established.
o Octodrine or DMAA is administered intravenously at escalating doses.

o A sufficient time interval is allowed between doses to observe the peak effect and return to
baseline.

o Data Acquisition: Blood pressure (systolic, diastolic, mean) and heart rate are continuously
recorded using a data acquisition system.

o Data Analysis: The change in blood pressure and heart rate from baseline is calculated for
each dose. Dose-response curves are generated to compare the potency and efficacy of the
compounds.
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Caption: Experimental workflow for a DAT uptake inhibition assay.

Conclusion

Both octodrine and DMAA are potent sympathomimetic stimulants with significant
physiological activity. DMAA's pharmacology, particularly its interaction with catecholamine
transporters, is better characterized.[10] Conversely, detailed mechanistic and safety data for
octodrine in humans are largely derived from older, less comprehensive studies or inferred
from its structural similarity to DMAA.[2][16] The primary data indicates that both substances
pose considerable cardiovascular risks, including significant increases in blood pressure.[1][2]
[6] The lack of modern, controlled clinical trials for octodrine makes a definitive comparison of
potency and safety challenging.[8] Given the documented adverse events and regulatory
actions against both compounds, their use outside of controlled research settings presents
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serious health risks.[14][17] Further research is required to fully elucidate the comparative

pharmacology and toxicology of these two stimulants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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